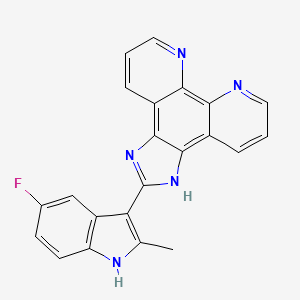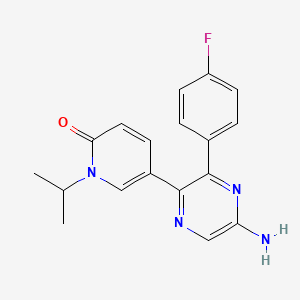
2(1H)-Pyridinone, 5-(5-amino-3-(4-fluorophenyl)-2-pyrazinyl)-1-(1-methylethyl)-
Vue d'ensemble
Description
ASP-5854 is an adenosine A(2A) receptor antagonists that has therapeutic potential for the treatment of Parkinson's disease to ameliorate motor deficiencies.
Applications De Recherche Scientifique
1. Synthesis and Structural Applications
- Sulfolene Pyridinones as Precursors : This compound has been used to convert 2(1H)-pyrazinones into sulfolene pyridinones, serving as precursors for 3,4- and 5,6-dimethylene 2(1H)-pyridinone ortho-quinodimethanes, enabling cycloaddition reactions (Govaerts et al., 2002).
- Crystal Structure and Molecular Studies : The compound has been characterized in crystallographic studies to understand its molecular conformation and interactions, such as hydrogen bonding and pi-pi interactions (Thaher et al., 2012).
2. Potential Therapeutic Applications
- Antimycobacterial Properties : Spiro-piperidin-4-ones, synthesized from related compounds, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting therapeutic potential in tuberculosis treatment (Kumar et al., 2008).
- HIV-1 Reverse Transcriptase Inhibition : Pyridinone derivatives have been synthesized as potent non-nucleoside inhibitors of HIV-1 specific reverse transcriptase, indicating potential in HIV treatment (Dollé et al., 1995).
3. Material Science and Chemistry
- Synthesis of Fluorescence Probes : The compound has been used in the synthesis of various fluorescently active bicyclic pyridinone compounds, which are useful in tracing biological pathways (Prior et al., 2014).
- Polymer Synthesis : It has also been involved in the synthesis of high-performance polymers, specifically in the synthesis of transparent polyimides containing pyridine and biphenyl units, which have applications in materials science (Guan et al., 2015).
Propriétés
Numéro CAS |
851087-60-0 |
|---|---|
Formule moléculaire |
C18H17FN4O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C18H17FN4O/c1-11(2)23-10-13(5-8-16(23)24)17-18(22-15(20)9-21-17)12-3-6-14(19)7-4-12/h3-11H,1-2H3,(H2,20,22) |
Clé InChI |
MNUJNGGYFNZUNB-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C(C=CC1=O)C2=NC=C(N=C2C3=CC=C(C=C3)F)N |
SMILES canonique |
CC(C)N1C=C(C=CC1=O)C2=NC=C(N=C2C3=CC=C(C=C3)F)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5-(5-amino-3-(4-fluorophenyl)pyrazin-2-yl)-1-isopropylprydine-2(1H)-one ASP 5854 ASP-5854 ASP5854 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
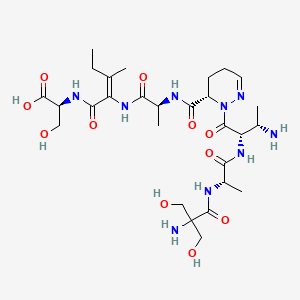
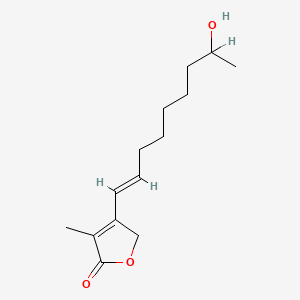
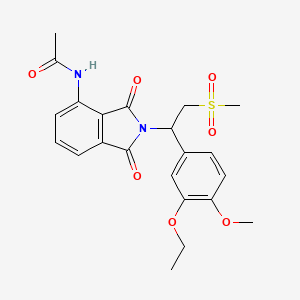
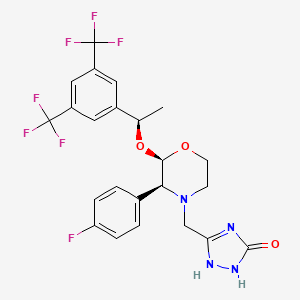
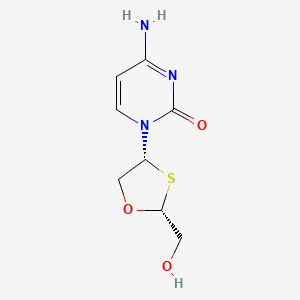
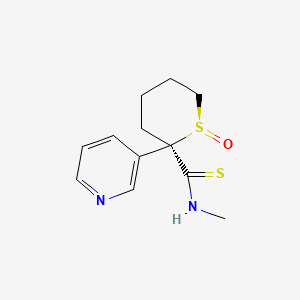
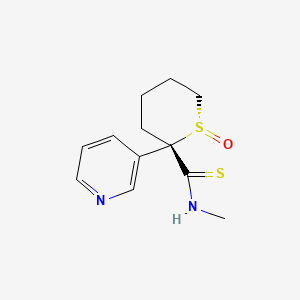

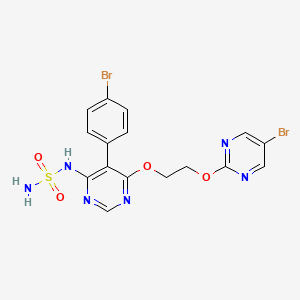
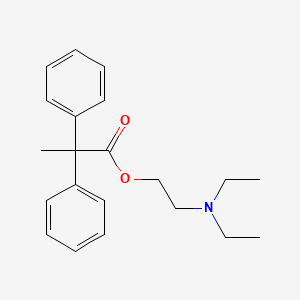
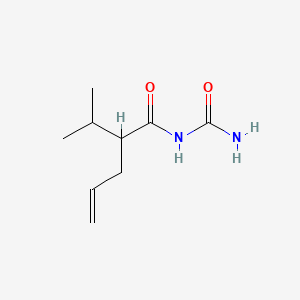
![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)
